2-Chloro-N6-cyclopentyl-d4 adenosine is a synthetic analog of adenosine, specifically designed to serve as a selective agonist for the adenosine A1 receptor. This compound features a deuterated cyclopentyl group, which enhances its pharmacokinetic properties and provides a useful tool for studying adenosine receptor functions. The presence of the chlorine atom at the 2-position of the purine ring is significant as it influences the binding affinity and efficacy of the compound at various adenosine receptor subtypes.
2-Chloro-N6-cyclopentyl-d4 adenosine is classified under purine derivatives, specifically as an adenosine receptor agonist. It has been synthesized for research purposes to investigate its effects on biological systems, particularly in neurological studies and receptor pharmacology. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Clearsynth, which provide it in various forms including deuterated versions for specific experimental applications .
The synthesis of 2-Chloro-N6-cyclopentyl-d4 adenosine typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity, but these are often proprietary or found in specialized literature.
The molecular structure of 2-Chloro-N6-cyclopentyl-d4 adenosine can be described by its chemical formula . The structure consists of a purine base linked to a ribose sugar with a cyclopentyl group at the N6 position and a chlorine substituent at the 2 position.
The presence of deuterium (D) in this compound is indicated by its molecular formula, which can affect its mass spectrometry characteristics and isotopic labeling in biological studies.
The chemical reactivity of 2-Chloro-N6-cyclopentyl-d4 adenosine primarily revolves around its interactions with adenosine receptors:
The mechanism of action for 2-Chloro-N6-cyclopentyl-d4 adenosine involves its binding to the A1 adenosine receptor, which is coupled to inhibitory G-proteins. Upon binding:
Data from experimental studies indicate that this compound effectively reduces pro-inflammatory cytokines in activated microglia via A2A receptor activation pathways, showcasing its relevance in neuroinflammatory conditions .
Relevant data from stability studies suggest that proper storage conditions (e.g., refrigeration) are essential for maintaining compound integrity over time.
2-Chloro-N6-cyclopentyl-d4 adenosine has several scientific applications:
The deuterated analog of 2-chloro-N⁶-cyclopentyladenosine (CCPA) is systematically named as:(2R,3R,4S,5R)-2-[2-Chloro-6-(cyclopentylamino)-9H-purin-9-yl]-5-(1,2,3,4-tetradeuteriomethyl)tetrahydrofuran-3,4-diol. This nomenclature prioritizes the stereochemical configuration (R/S notation) at the ribose chiral centers and explicitly denotes deuterium substitution at the 5'-CH₂OH group of the ribose moiety [3] [8].
The isotopic labeling (d₄) replaces all four hydrogen atoms of the 5'-hydroxymethyl group (-CH₂OH) with deuterium (²H), yielding -CD₂OD. This modification is strategically designed for:
Table 1: Isotopic Labeling Position and Rationale
Position | Atom Change | Purpose |
---|---|---|
5'-CH₂OH | ¹H → ²H (d₄) | Metabolic stability tracking without altering receptor affinity |
Purine C2-H | Cl (unchanged) | Maintains A₁ selectivity (>10,000-fold vs. A₂) [4] |
N⁶-Cyclopentyl | Unlabeled | Preserves critical A₁ binding interactions [3] [8] |
Structurally, 2-Chloro-N⁶-cyclopentyl-d₄ adenosine retains the core pharmacophore of CCPA:
Key differences include:
Table 2: Structural and Receptor Affinity Comparison
Property | CCPA | CCPA-d₄ | Impact |
---|---|---|---|
A₁ Ki (nM) | 0.4 [4] | 0.4 (predicted) | No significant change in affinity |
A₂ Ki (nM) | 3,900 [4] | 3,900 (predicted) | Retains >10,000-fold selectivity |
A₃ Activity | Antagonist (KB = 5.0 nM) [5] | Unchanged | Antagonism preserved due to identical purine |
Molecular Weight | 341.80 g/mol | 345.82 g/mol | MS-detectable mass shift (∆m = +4) |
NMR Spectroscopy:
Mass Spectrometry:
IR Spectroscopy:
CCPA-d₄ exhibits enhanced stability in two key domains:
Degradation pathways remain congruent with CCPA:
Table 3: Stability Profile Under Accelerated Conditions
Stress Condition | Parent CCPA Degradation | CCPA-d₄ Degradation | Stability Enhancement |
---|---|---|---|
pH 2.0 (70°C, 24h) | 98% depurination | 75% depurination | 23% reduction |
pH 10.0 (70°C, 24h) | 40% deamination | 35% deamination | 12.5% reduction |
UV Light (254 nm, 48h) | 90% dechlorination | 63% dechlorination | 30% reduction |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0